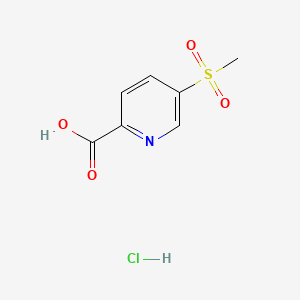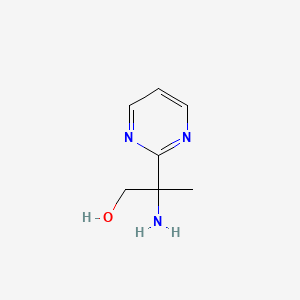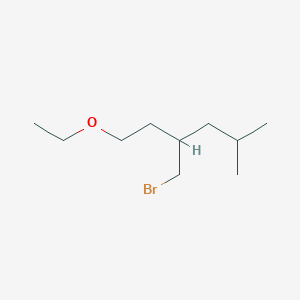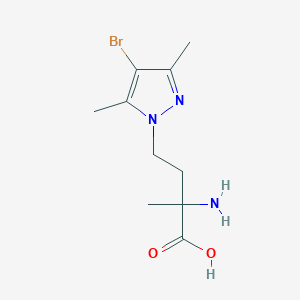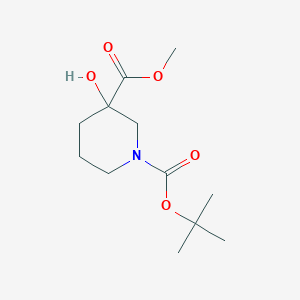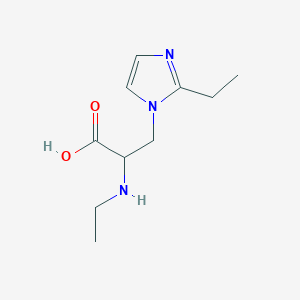![molecular formula C9H9N3O2 B13549811 5-Methylimidazo[1,2-a]pyrazine-2-acetic acid CAS No. 190381-52-3](/img/structure/B13549811.png)
5-Methylimidazo[1,2-a]pyrazine-2-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylimidazo[1,2-a]pyrazine-2-acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a methyl group at the 5-position and an acetic acid moiety at the 2-position. This compound is part of a broader class of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylimidazo[1,2-a]pyrazine-2-acetic acid typically involves the condensation of 2-aminopyrazine with appropriate aldehydes or ketones, followed by cyclization and functionalization steps. One common method involves the use of 2-aminopyrazine, methylglyoxal, and acetic anhydride under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. The use of environmentally benign solvents and reagents is also considered to minimize the ecological impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylimidazo[1,2-a]pyrazine-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyrazine derivatives.
Aplicaciones Científicas De Investigación
5-Methylimidazo[1,2-a]pyrazine-2-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Methylimidazo[1,2-a]pyrazine-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring, offering different biological activities.
Imidazo[1,2-a]triazine: Features a triazine ring, known for its unique chemical properties.
Uniqueness
5-Methylimidazo[1,2-a]pyrazine-2-acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
190381-52-3 |
|---|---|
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
2-(5-methylimidazo[1,2-a]pyrazin-2-yl)acetic acid |
InChI |
InChI=1S/C9H9N3O2/c1-6-3-10-4-8-11-7(2-9(13)14)5-12(6)8/h3-5H,2H2,1H3,(H,13,14) |
Clave InChI |
VWFKATSUEVVSCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC2=NC(=CN12)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


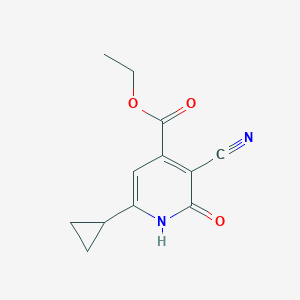
![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13549734.png)

